molecular formula C16H10 B026445 Pyrene-d10 CAS No. 1718-52-1

Pyrene-d10

Cat. No. B026445
CAS RN: 1718-52-1
M. Wt: 212.31 g/mol
InChI Key: BBEAQIROQSPTKN-LHNTUAQVSA-N
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Description

Synthesis Analysis

The synthesis of pyrene derivatives and related compounds involves several advanced organic synthesis techniques, including palladium-catalyzed cross-coupling reactions and platinum-mediated assembly of pyrene units. For example, [4]cyclo-2,7-pyrenylene, a cyclic tetramer of pyrene, was synthesized from pyrene in a multi-step process involving the assembly of pyrene units mediated by platinum and subsequent reductive elimination of platinum, achieving an overall yield of 18% (Iwamoto et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrene and its derivatives, such as [4]cyclo-2,7-pyrenylene, demonstrates the full conjugation of pyrene units and the significant effects of cyclic structure on the electronic properties of pyrene oligomers. The cyclic structure leads to electronic properties distinct from those of corresponding linear oligomers, where each pyrene unit is electronically isolated (Iwamoto et al., 2014).

Chemical Reactions and Properties

Pyrene and its derivatives participate in various chemical reactions that highlight their reactivity and potential applications. For example, the synthesis of pyrene-fused thioxanthenes involves a concise route leading to the study of their crystal structures and photophysical properties. This approach enables the exploration of pyrene's role in forming complex molecular structures with unique electronic and optical properties (Zhang et al., 2017).

Physical Properties Analysis

Pyrene derivatives exhibit diverse physical properties, including high thermal stability and distinct photophysical behaviors. For instance, a series of pyrene substituted 1,3,4-oxadiazole derivatives displayed strong indigo-blue fluorescence and efficient blue emission, indicating their potential use in optoelectronic devices (Najare et al., 2019).

Chemical Properties Analysis

The chemical properties of pyrene and its derivatives, such as their electronic structures and nonlinear optical properties, are influenced by the environment and modifications to the pyrene core. Studies using density functional theory (DFT) have shown that solvents and substitutions like chlorination significantly affect the molecules' properties, highlighting the adaptability and versatility of pyrene for various applications (Gidado et al., 2021).

Scientific Research Applications

  • Protein Studies : Pyrene, including Pyrene-d10, is used as a fluorescent probe to study protein conformation and conformational changes, protein folding and unfolding, and protein-protein, protein-lipid, and protein-membrane interactions (Bains, Patel, & Narayanaswami, 2011).

  • Astrophysics : Its rotationally resolved gas phase spectrum assists in the search for large and highly symmetric molecules in interstellar space (Brumfield, Stewart, & McCall, 2012).

  • Polymerization Catalysts : Pyrene derivatives are used as precursors for synthesizing binuclear nickel complexes, which are highly active in ethylene polymerization (Xing et al., 2014).

  • Optoelectronics : Pyrene and its derivatives, including this compound, show potential in organic optoelectronic devices due to their low reactivity and kinetic stability (Gidado, Taura, & Musa, 2021).

  • Luminescence and Semiconducting Materials : Pyrene-pyrazoline containing heterocyclic materials are potential organic bluish green luminogens and semiconducting materials for optoelectronic applications (Karuppusamy & Kannan, 2018).

  • Surfactant Aggregates Studies : Pyrene and DNP fluorescence probes have been used to investigate surfactant aggregates at solid-liquid interfaces, such as in the study of sodium dodecyl sulfate at the alumina-water interface (Chandar, Somasundaran, & Turro, 1987).

  • Dye-Sensitized Solar Cells : Pyrene-based dyes are employed as sensitizers in these cells, with an observed conversion efficiency of 6.1% under AM 1.5 conditions (Yu et al., 2013).

  • Biodegradable Films : These films, formed from poly(L-lactic acid) and Pluronic 104, have been studied using pyrene-based probes to understand microenvironments, impacting drug delivery platform performance (Tan, Holthoff, Steves, & Bright, 2010).

  • Metal-Organic Frameworks (MOFs) : Pyrene-based MOFs are applied in luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications (Kinik et al., 2021).

  • Detection of Nitroaromatic Compounds : Pyrene-containing water-soluble probes can detect compounds like 2,4-DNT and 2,4,6-TNT in aqueous media, with detection limits as low as 182 ppb (Kovalev et al., 2016).

Safety and Hazards

Pyrene-d10 is classified as very toxic to aquatic life with long-lasting effects . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Pyrene-based structures, such as Pyrene-d10, have been used in the synthesis of metal–organic frameworks (MOFs), which have shown promising results in several applications . This suggests potential future directions in the design and development of novel pyrene-based structures and their utilization for different applications .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuteriopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEAQIROQSPTKN-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938045
Record name Pyrene-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1718-52-1
Record name Pyrene-d10
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URL https://commonchemistry.cas.org/detail?cas_rn=1718-52-1
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Record name Pyrene-d10
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Record name Pyrene-d10
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Record name Pyrene-d10
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Pyrene-d10, when added to bitumen before coking, serves as an "indicator" of hydrogen exchange reactions. [] As coking progresses, hydrogen atoms from the bitumen transfer to this compound, replacing deuterium. Analyzing the degree of deuterium exchange in this compound reveals the extent of hydrogen shuttling that occurred during the coking process. [] This approach provides valuable insight into the complex reaction mechanisms of bitumen coking without significantly altering the process itself. []

ANone: this compound (C16D10) has a molecular weight of 218.33 g/mol. It is structurally identical to pyrene (C16H10) with all ten hydrogen atoms replaced by deuterium.

A: Deuteration leads to changes in vibrational frequencies due to the mass difference between hydrogen and deuterium. For instance, the infrared (IR) spectra of this compound exhibit shifts in bands associated with C-H vibrations compared to pyrene. [] These isotopic shifts are valuable for vibrational assignments and studying molecular dynamics. [, ] Additionally, differences are observed in fluorescence lifetimes between pyrene-h10 and this compound, particularly at specific vibrational energy levels. []

A: Researchers have incorporated this compound into PMMA to study the polymer's photophysical properties as a function of temperature. [] By analyzing the fluorescence lifetimes and yields of this compound within the PMMA matrix, they gain insights into the temperature dependence of nonradiative transitions within the polymer. []

ANone: This section is not applicable as the provided research does not focus on the catalytic properties of this compound.

ANone: This section is not applicable as the provided research does not extensively cover computational studies on this compound.

ANone: These aspects are not relevant to the provided research, which primarily focuses on this compound as a spectroscopic tool and probe for studying various chemical and physical phenomena.

A: While this compound offers specific advantages as an "indicator" in hydrogen transfer studies, other deuterated aromatic compounds could potentially serve similar purposes. [] The choice of an alternative would depend on the specific reaction being studied and the desired properties of the probe molecule.

ANone: This information is not available within the provided research papers.

A: The diverse applications of this compound highlight its value across multiple scientific fields. Its use in studying bitumen coking [], polymer dynamics [], and photoinduced electron transfer reactions [] demonstrates its versatility as a tool in organic chemistry, materials science, and photochemistry. By providing insights into fundamental molecular processes, this compound facilitates a deeper understanding across these disciplines.

ANone: Several analytical techniques are crucial for studying this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify this compound in complex mixtures, such as environmental samples or reaction products. [, , , ]
  • Electron Spin Resonance (ESR): Employed to investigate the triplet state dynamics and energy transfer processes involving this compound in mixed crystal systems. [, , ]
  • Fluorescence Spectroscopy: Utilized to study excited state dynamics, including fluorescence lifetimes and quantum yields of this compound in various environments. [, , , , , ]
  • Infrared (IR) Spectroscopy: Used to identify and assign vibrational modes, study molecular structure, and investigate interactions of this compound with other molecules. []

A: Accurate quantification often involves the use of internal standards, such as this compound itself, alongside analytical techniques like GC-MS. [, , , ] This approach helps correct for variations in instrument response and sample losses during extraction and analysis, improving the accuracy and reliability of the measurements.

ANone: Specific information regarding the environmental impact and degradation of this compound is not extensively discussed in the provided research papers.

A: This aspect is not directly addressed in the research papers, although one study investigates the solvent-dependent spectral shifts in this compound. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.